molecular formula C8H6BrNO B1343639 6-Bromo-1H-indol-4-ol CAS No. 885518-89-8

6-Bromo-1H-indol-4-ol

Cat. No.: B1343639
CAS No.: 885518-89-8
M. Wt: 212.04 g/mol
InChI Key: HHYWLIRDFVYLRO-UHFFFAOYSA-N
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Description

Research Applications and Value: 6-Bromo-1H-indol-4-ol is a chemical reagent intended for research and development purposes exclusively. It is not for human or veterinary diagnostic or therapeutic uses. Brominated indoles are versatile building blocks in medicinal and organic chemistry. For instance, the 6-bromoindole scaffold is a key intermediate in synthesizing potent inhibitors of bacterial cystathionine γ-lyase (bCSE), a novel target for overcoming antibiotic resistance in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . Related structures are also explored as core scaffolds in developing bromodomain and extra-terminal (BET) protein inhibitors, which have potential in cancer research, and as the basis for marine alkaloid-derived antimicrobial and antibiofilm agents . The specific properties and research applications for this compound are an area of ongoing scientific investigation. Handling and Disclaimer: Researchers should consult the product's Safety Data Sheet (SDS) before use. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYWLIRDFVYLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646159
Record name 6-Bromo-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-89-8
Record name 6-Bromo-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Bromo 1h Indol 4 Ol and Analogous Core Structures

Strategic Retrosynthetic Analysis of 6-Bromo-1H-indol-4-ol

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The core indole (B1671886) structure can be disconnected to reveal precursor aniline (B41778) and carbonyl-containing fragments, indicative of classical indole syntheses. Alternatively, disconnections at the C-C or C-N bonds of the pyrrole (B145914) ring point towards modern transition-metal-catalyzed approaches.

Key disconnections for the indole core include:

Fischer Indole Synthesis: Disconnecting the N1-C2 and C3-C3a bonds leads back to a substituted phenylhydrazine (B124118) and a carbonyl compound.

Reissert Indole Synthesis: A disconnection of the N1-C7a and C2-C3 bonds suggests an ortho-nitrotoluene and a source of the C2-C3 unit.

Palladium-Catalyzed Syntheses (e.g., Larock): Disconnecting the N1-C2 and C3-C3a bonds can lead to an ortho-haloaniline and an alkyne.

The placement of the bromo and hydroxyl groups also requires careful consideration. These substituents can either be present in the starting materials or introduced at a later stage through regioselective functionalization of the pre-formed indole nucleus. For instance, the bromine atom at the C6 position can be introduced via electrophilic aromatic substitution on a pre-existing indole-4-ol scaffold.

Established and Emerging Approaches for Indole Core Construction

The construction of the indole core is a well-trodden path in organic synthesis, with both classical name reactions and modern catalytic methods offering powerful tools for chemists.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus. wikipedia.orgscienceinfo.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. wikipedia.org The mechanism proceeds through a rsc.orgrsc.org-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgjk-sci.com

Key Features of the Fischer Indole Synthesis:

FeatureDescription
Starting Materials Phenylhydrazines and aldehydes or ketones wikipedia.org
Catalyst Brønsted or Lewis acids (e.g., HCl, H2SO4, ZnCl2) wikipedia.org
Key Intermediate Phenylhydrazone, which tautomerizes to an enehydrazine wikipedia.org
Key Mechanistic Step rsc.orgrsc.org-Sigmatropic rearrangement wikipedia.orgjk-sci.com

Contemporary modifications of the Fischer indole synthesis have expanded its scope and utility. One notable advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediates. wikipedia.org This approach avoids the often harsh conditions required for the direct synthesis of substituted phenylhydrazines.

The Reissert indole synthesis offers an alternative route to the indole core, starting from o-nitrotoluene and diethyl oxalate. researchgate.net The initial condensation reaction is followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid to yield indole-2-carboxylic acid, which can then be decarboxylated. researchgate.net

While the classical Reissert synthesis is not inherently asymmetric, modern advancements have focused on the development of catalytic asymmetric variations. These methods often involve the use of chiral catalysts to control the stereochemistry of key bond-forming steps, leading to the synthesis of enantioenriched indole derivatives.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgresearchgate.netsynarchive.com This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles with good regioselectivity. rsc.orgresearchgate.net

The catalytic cycle of the Larock indole synthesis involves several key steps:

Oxidative addition of the ortho-iodoaniline to a Pd(0) species.

Coordination and migratory insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the vinyl-palladium intermediate.

Reductive elimination to afford the indole product and regenerate the Pd(0) catalyst. wikipedia.orgub.edu

The regioselectivity of the Larock synthesis is a crucial aspect, and it can often be controlled by the choice of catalyst and reaction conditions. rsc.org The use of N-heterocyclic carbene (NHC)-palladium complexes has been shown to provide high regioselectivity in the synthesis of 2,3-disubstituted indoles. rsc.org

Transition metal-catalyzed reactions have become indispensable tools for the synthesis of indoles, offering high efficiency and selectivity. Palladium, in particular, has been widely used to facilitate a variety of cyclization reactions that form the indole nucleus. mdpi.com

These reactions often involve the formation of C-C and C-N bonds through processes such as:

Heck/cyclization cascades: Palladium-catalyzed cascade reactions can form multiple bonds in a single pot, leading to complex indole structures.

Sonogashira coupling followed by cyclization: A two-step approach involving a Sonogashira cross-coupling of an ortho-haloaniline with a terminal alkyne, followed by a nucleophilic addition of the amine to the triple bond, is a viable strategy for indole synthesis. mdpi.com

C-H activation/functionalization: Palladium-catalyzed C-H activation provides a direct and atom-economical route to functionalized indoles by forming C-C or C-N bonds at previously unactivated positions. thieme-connect.com

The choice of transition metal catalyst, ligands, and reaction conditions can be tailored to achieve specific regioselectivities and functional group tolerances. mdpi.com

Regioselective Halogenation Strategies for Indole Systems

The introduction of halogen atoms at specific positions on the indole ring is a common strategy for modulating the biological activity of indole-containing compounds. The electronic properties of the indole nucleus dictate that electrophilic aromatic substitution typically occurs at the C3 position. However, various strategies have been developed to achieve regioselective halogenation at other positions, including the C6 position.

One approach involves the use of directing groups on the indole nitrogen. An electron-withdrawing group on the nitrogen can alter the electron density distribution in the indole ring, favoring halogenation at different positions. For example, the use of an N-electron-withdrawing group can enable C2 halogenation. nih.gov

Another strategy is to utilize metal-catalyzed C-H activation/halogenation reactions. These methods can provide access to halogenated indoles that are difficult to obtain through traditional electrophilic substitution reactions.

Furthermore, the choice of halogenating agent and reaction conditions can also influence the regioselectivity of the reaction. For instance, the oxone-halide system has been reported as a green and efficient method for the regioselective halogenation of indoles. nih.govresearchgate.net

Methodologies for Hydroxyl Group Introduction at C-4 Position

The introduction of a hydroxyl group at the C-4 position of the indole ring is another significant synthetic hurdle. This position is sterically hindered and electronically less favored for standard electrophilic substitution reactions. Therefore, specialized methods involving directed C-H activation or the transformation of suitable precursors are employed.

Recent advances have enabled the direct functionalization of the C-4 C-H bond through directed metalation or borylation. A particularly innovative, transition-metal-free strategy involves a boron-mediated C-H hydroxylation. researchgate.netunibo.itnih.gov This method utilizes a removable directing group, such as a pivaloyl group, at the C-3 position.

In this process, the indole substrate is treated with boron tribromide (BBr₃). unibo.it The directing group at C-3 facilitates the selective delivery of the boron reagent to the C-4 position, resulting in a C-4 borylated intermediate. Subsequent oxidation of this intermediate, typically with an oxidizing agent like sodium perborate (B1237305) (NaBO₃·4H₂O), replaces the boron moiety with a hydroxyl group, yielding the C-4 hydroxylated indole. unibo.itresearchgate.net This methodology offers high regioselectivity and tolerates a wide range of functional groups.

Table 2: Boron-Mediated C-4 Hydroxylation of C-3 Pivaloyl Indoles

SubstrateKey ReagentsConditionsProductYieldReference
N-H 3-pivaloylindole1) BBr3 2) NaBO3·4H2O1) DCM, 60°C, 10h 2) THF/H₂O, 60°C, 6h1H-indol-4-ol59% unibo.it
N-Me 3-pivaloylindole1) BBr3 2) NaBO3·4H2O1) DCM, 60°C, 10h 2) THF/H₂O, 60°C, 6h1-methyl-1H-indol-4-ol71% unibo.it
N-Ts 3-pivaloylindole1) BBr3 2) NaBO3·4H2O1) DCM, 60°C, 10h 2) THF/H₂O, 60°C, 6h1-tosyl-1H-indol-4-ol85% unibo.it

The aromatization of 4-keto-tetrahydroindole derivatives provides a direct route to 4-hydroxyindoles. This transformation involves the dehydrogenation of the partially saturated heterocyclic ring system to form the fully aromatic indole core.

This process is effectively catalyzed by palladium on carbon (Pd/C). google.comgoogle.com By refluxing the 4-keto-indole precursor in a high-boiling polar solvent, such as diethylene glycol monomethyl ether (carbitol), in the presence of the Pd/C catalyst, the corresponding 4-hydroxyindole (B18505) is formed. google.com This method is advantageous as it starts from readily accessible cyclohexanedione derivatives and provides a reliable pathway to the 4-hydroxyindole scaffold. google.com

Sustainable and Green Chemical Approaches in Indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like indoles. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. acs.orgacs.org This efficiency is particularly beneficial in multi-component reactions for the synthesis of functionalized indoles, where it promotes high regioselectivity in green solvents like ethanol (B145695)/water mixtures. acs.orgacs.org

An elegant example of a sustainable, microwave-assisted approach is the synthesis of 5-hydroxy indoles via an intramolecular Diels-Alder furan (B31954) (IMDAF) cycloaddition. nih.gov In this one-pot procedure, microwave heating initiates a cascade of reactions including cycloaddition, fragmentation, and aromatization to rapidly assemble the hydroxyindole core. nih.gov Such techniques not only enhance the efficiency of indole synthesis but also align with the goals of green chemistry by saving significant energy and time. nih.gov

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, the development of synthetic routes that minimize or eliminate the use of volatile and hazardous organic solvents has gained significant traction. openmedicinalchemistryjournal.com Solvent-free (solid-state) reactions and syntheses conducted in aqueous media represent two of the most promising eco-friendly alternatives for the construction of indole rings. openmedicinalchemistryjournal.com

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and selectivity. One notable approach is the direct Mannich-type addition reaction of indole with aliphatic aldehydes, which can be performed without a solvent to produce 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles. nih.gov Another significant example is the Fischer-indole synthesis, a classic method for indole ring formation, which can be effectively catalyzed by marine sponge/H₃PO₄ powder under solvent-free conditions to synthesize various indole derivatives from phenylhydrazine and ketones. brieflands.com Metal-free cyclocondensation reactions between arylhydrazines and nitroalkenes have also been developed under solvent-free conditions at room temperature, providing a versatile route to polysubstituted indoles. sci-hub.se

Aqueous Medium Synthesis:

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. openmedicinalchemistryjournal.com Various methods for indole synthesis have been adapted to aqueous media. For instance, a palladium-on-carbon (Pd/C) catalyst combined with copper iodide (CuI) effectively mediates the coupling and cyclization of o-iodoaniline derivatives with terminal alkynes in water to yield 2,5-disubstituted indoles. nih.gov This demonstrates the feasibility of transition metal-catalyzed reactions in aqueous environments. nih.gov Multi-component reactions have also been successfully performed in water, using catalysts like dodecylsulfonic acid to prepare bis(indolyl)methanes from indoles and carbonyl compounds. openmedicinalchemistryjournal.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), further facilitates reactions like the formation of indole hemiaminals in water at ambient temperatures. openmedicinalchemistryjournal.com

MethodReactantsCatalyst/ConditionsProduct TypeKey AdvantageReference
Solvent-Free Mannich-typeIndole, Aliphatic AldehydesCaO, 100 °C1-[1-(1H-Indol-3-yl) alkyl]-1H-indolesDirect, solventless addition nih.gov
Solvent-Free Fischer IndolePhenylhydrazine, KetonesMarine sponge/H₃PO₄Substituted indolesNatural catalyst, solvent-free brieflands.com
Aqueous Coupling-Cyclizationo-iodoaniline derivatives, Terminal alkynesPd/C-CuI-PPh₃, Water2,5-disubstituted indolesUse of water as a green solvent nih.gov
Aqueous MCRIndole, Carbonyl compoundsDodecylsulfonic acid, WaterBis(indolyl)methanesHigh yield in a green solvent openmedicinalchemistryjournal.com
Table 1: Examples of Solvent-Free and Aqueous Medium Reactions for Indole Synthesis.

Heterogeneous Catalysis (e.g., Nanoparticles, Heteropolyacids)

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling and reuse, and enhanced stability. These features make them highly desirable for sustainable industrial processes.

Nanoparticles:

Nanoparticles have emerged as highly efficient catalysts due to their large surface-area-to-volume ratio and unique electronic properties. Magnetic nanoparticles (MNPs) are particularly attractive as they can be easily recovered using an external magnet, simplifying product purification. researchgate.net Various nanoparticle systems have been applied to indole synthesis. For example, commercially available gold nanoparticles supported on titanium dioxide have been used for the intramolecular hydroamination of alkynes to form indoles, with the catalyst being recyclable up to five times without loss of efficiency. Palladium nanoparticles immobilized on siliceous mesocellular foam are also effective for synthesizing indoles from terminal alkynes and iodoaromatics.

Catalyst SystemReaction TypeKey FeaturesReference
Gold nanoparticles on TiO₂Intramolecular alkyne hydroaminationRecyclable up to 5 times without loss of efficiency. mdpi.com
Palladium nanoparticles on foamCoupling of terminal alkynes and iodoaromaticsRecyclable palladium catalyst system. mdpi.com
Magnetic Nanoparticles (MNPs)General indole synthesisGreen, sustainable, and easily recyclable catalyst. researchgate.net
Table 2: Nanoparticle-Based Heterogeneous Catalysts in Indole Synthesis.

Heteropolyacids (HPAs):

Heteropolyacids are complex inorganic polyoxometalates that possess very strong Brønsted acidity, often approaching the superacid region. mdpi.com Their properties make them excellent, eco-friendly, and reusable solid acid catalysts for a variety of organic transformations, including the synthesis of indoles. mdpi.comresearchgate.net HPAs like phosphotungstic acid (H₃PW₁₂O₄₀) have been successfully employed to catalyze the Fischer indole synthesis, a cornerstone reaction for creating the indole core. dergipark.org.tr These catalysts are valued for their high thermal stability, low toxicity, and ease of handling. researchgate.net By immobilizing HPAs on solid supports, their stability can be further enhanced, facilitating catalyst recovery and reuse, which aligns with the principles of green chemistry. researchgate.net

HeteropolyacidReaction TypeConditionsKey AdvantageReference
H₃PW₁₂O₄₀ (Phosphotungstic acid)Fischer Indole SynthesisCatalytic amount in methanolHigh Brønsted acidity, reusable. dergipark.org.tr
H₄O₄₀SiW₁₂ (Tungstosilicic acid)Friedel-Crafts reaction for bis- and tris-indolesAqueous mediaEnvironmentally friendly, high stability. researchgate.net
Table 3: Heteropolyacids as Catalysts in Indole Synthesis.

Multicomponent Reaction (MCR) Strategies for Complex Indole Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot procedure to form a single product that incorporates atoms from most or all of the starting materials. nih.govrsc.org This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse and complex molecules from simple precursors. nih.gov

The indole scaffold is a valuable building block in MCRs for creating medicinally relevant heterocyclic compounds. nih.govresearchgate.net A variety of MCRs have been developed to functionalize the indole ring or to construct the ring itself de novo. For example, an innovative two-step reaction involving an Ugi MCR followed by an acid-induced cyclization can assemble the indole core from simple anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild, metal-free conditions. rsc.org

Other notable MCRs include the one-pot reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile (B47326) to produce indol-3-yl substituted pyran derivatives. nih.gov MCRs can also be used to create complex fused systems, such as the assembly of indole-fused seven-membered heterocycles from indoles, formaldehyde, and amino hydrochlorides. rsc.org This strategy allows for modular assembly, where slight modifications to the starting materials or the addition of another component can lead to significantly different molecular frameworks. rsc.org

MCR StrategyReactantsProduct TypeKey FeaturesReference
Ugi MCR / CyclizationAnilines, Glyoxal dimethyl acetal, Formic acid, IsocyanidesSubstituted indolesDe novo indole synthesis, metal-free, mild conditions. rsc.org
Domino CondensationIndoles, Aldehydes, MalononitrileIndol-3-yl substituted pyransEfficient one-pot synthesis of complex heterocycles. nih.gov
Modular AssemblyIndoles, Formaldehyde, Amino hydrochloridesIndole-fused oxadiazepinesRapid construction of fused seven-membered rings. rsc.org
Table 4: Multicomponent Reaction Strategies for Synthesizing Complex Indole Scaffolds.

Advanced Reactivity and Mechanistic Organic Chemistry of 6 Bromo 1h Indol 4 Ol

Electrophilic Substitution Reactivity of Halogenated Hydroxyindoles

The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution in unsubstituted indole is typically the C-3 position of the pyrrole (B145914) ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the presence of substituents on the benzene (B151609) ring, such as in 6-bromo-1H-indol-4-ol, can modulate this reactivity and influence the regiochemical outcome of such reactions.

The regioselectivity of electrophilic aromatic substitution on this compound is dictated by the combined electronic effects of the bromo and hydroxyl substituents.

Hydroxyl Group (-OH) at C-4: The hydroxyl group is a powerful activating group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance (+R effect). This effect significantly increases the electron density of the benzene ring, particularly at the positions ortho and para to it. In the case of this compound, the hydroxyl group at C-4 strongly activates the C-5 and C-7 positions for electrophilic attack.

Bromo Group (-Br) at C-6: The bromo group is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it can also donate lone pair electrons through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. In this molecule, the bromo group at C-6 would direct electrophiles to the C-5 and C-7 positions.

The interplay of these two groups results in a complex reactivity profile. The powerful activating effect of the hydroxyl group is expected to dominate, making the positions ortho and para to it the most nucleophilic. Therefore, electrophilic substitution is most likely to occur at the C-5 and C-7 positions. The C-3 position of the pyrrole ring, while generally the most reactive site in indoles, may see its reactivity attenuated by the strong activation of the benzenoid ring. The precise outcome of a given electrophilic substitution reaction would also depend on the nature of the electrophile and the reaction conditions. For instance, bulky electrophiles might favor substitution at the less sterically hindered C-7 position. nih.gov

Nucleophilic Displacement Reactions at the Bromine Atom

Aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the halogen. youtube.comyoutube.comyoutube.comrsc.orglibretexts.org In this compound, the benzene ring is substituted with an electron-donating hydroxyl group, which disfavors the SNAr mechanism by increasing the electron density of the ring and destabilizing the negatively charged Meisenheimer complex intermediate.

Consequently, direct nucleophilic displacement of the bromine atom in this compound via a traditional SNAr pathway is expected to be challenging under standard conditions. More forcing conditions or the use of transition metal catalysis would likely be required to effect such a transformation. For instance, copper- or palladium-catalyzed nucleophilic substitution reactions could provide a viable route to replace the bromine atom with various nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

The bromine atom at the C-6 position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures from readily available precursors.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgresearchgate.netlibretexts.orgnih.gov this compound is a suitable substrate for Suzuki coupling, enabling the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C-6 position. The reaction conditions typically involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium phosphate.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be applied to this compound to introduce alkynyl moieties at the C-6 position, leading to the synthesis of various functionalized indole derivatives. chim.itresearchgate.net

Stille Coupling: The Stille coupling reaction involves the coupling of an organotin compound (stannane) with an organic halide catalyzed by a palladium complex. wikipedia.orgnih.gov This reaction offers a mild and versatile method for forming carbon-carbon bonds and can be employed to functionalize the C-6 position of this compound with a variety of organic groups.

Coupling Reaction Reagents Catalyst System Product Type
Suzuki Aryl/vinyl boronic acid, Base (e.g., K2CO3) Pd(PPh3)4 or other Pd(0) complexes 6-Aryl/vinyl-1H-indol-4-ol
Sonogashira Terminal alkyne, Base (e.g., Et3N) PdCl2(PPh3)2, CuI 6-Alkynyl-1H-indol-4-ol
Stille Organostannane (e.g., R-SnBu3) Pd(PPh3)4 or other Pd(0) complexes 6-Substituted-1H-indol-4-ol

Reactivity of the Hydroxyl Moiety at Position 4 (e.g., Esterification, Etherification)

The hydroxyl group at the C-4 position of this compound behaves as a typical phenol. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo various reactions, including esterification and etherification.

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. Treatment of this compound with a base, such as sodium hydride, to generate the phenoxide, followed by reaction with an alkyl halide, will yield the corresponding 4-alkoxy-6-bromo-1H-indole. google.comgoogle.comgoogle.comactascientific.comrsc.org

These reactions provide a means to protect the hydroxyl group or to introduce new functional groups into the molecule, further expanding its synthetic utility.

Oxidative and Reductive Transformations of the Indole Nucleus

The indole nucleus is susceptible to both oxidation and reduction, although these reactions can sometimes be complex and lead to a mixture of products.

Oxidative Transformations: The electron-rich indole ring can be oxidized under various conditions. Mild oxidizing agents can lead to the formation of oxindoles or other oxygenated derivatives. The specific outcome of the oxidation of this compound would depend on the oxidant used and the reaction conditions. The presence of the electron-donating hydroxyl group may increase the susceptibility of the benzene ring to oxidation.

Reductive Transformations: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative. Catalytic hydrogenation is a common method for this transformation. Alternatively, reduction can be achieved using chemical reducing agents such as sodium borohydride (B1222165) in the presence of an acid, or with borane (B79455) complexes. acs.orggoogle.com The bromine atom may also be susceptible to reduction under certain conditions, potentially leading to the formation of 4-hydroxyindole (B18505).

Mechanistic Elucidation of Key Reaction Pathways

The reactivity of this compound is governed by the intricate interplay of the electron-rich indole nucleus and the electronic effects of its substituents: the electron-donating hydroxyl group (-OH) at the C4 position and the electron-withdrawing, yet potentially coordinating, bromine atom (-Br) at the C6 position. A comprehensive understanding of the mechanistic pathways for reactions involving this compound is crucial for its strategic application in the synthesis of more complex molecules. This section delves into the mechanistic details of key reaction types that this compound is predicted to undergo, based on established principles of indole chemistry and studies on analogous substituted indoles.

Electrophilic Aromatic Substitution

The indole ring is inherently activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom, which increases the electron density of the pyrrole ring. For this compound, the primary site of electrophilic substitution is anticipated to be the C3 position, a characteristic feature of indole chemistry. The mechanism proceeds through the formation of a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or sigma complex.

The presence of the hydroxyl group at C4 strongly activates the ring towards electrophilic substitution through its +M (mesomeric) effect, further enhancing the nucleophilicity of the pyrrole moiety. Conversely, the bromine atom at C6 exerts a -I (inductive) effect, which deactivates the benzene ring, and a weaker +M effect. The net result is a strong preference for substitution on the pyrrole ring over the benzene ring.

Mechanism of Electrophilic Attack at C3:

Attack by the Electrophile: The π-electrons of the C2-C3 double bond of the indole attack an electrophile (E+), leading to the formation of a covalent bond at the C3 position.

Formation of the Sigma Complex: This initial attack disrupts the aromaticity of the pyrrole ring and generates a carbocationic intermediate that is resonance-stabilized. The positive charge is delocalized over the C2 position and the nitrogen atom. The stability of this intermediate is a key factor driving the preference for C3 substitution.

Deprotonation and Aromatization: A base present in the reaction medium abstracts the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-substituted product.

Should the C3 position be occupied, electrophilic substitution can occur at other positions, with the directing effects of the -OH and -Br groups influencing the regioselectivity on the benzene ring, likely favoring the C5 or C7 positions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and proceed through a common catalytic cycle involving a palladium(0) active species. The N-H proton of the indole may require protection in some cases to prevent interference with the catalytic cycle.

General Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation (for Suzuki and Sonogashira type couplings): The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide.

Migratory Insertion and β-Hydride Elimination (for Heck type couplings): In the case of the Heck reaction, an alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the Pd-C bond. Subsequent β-hydride elimination forms the C-C double bond of the product and a palladium-hydride species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific ligands coordinated to the palladium center play a crucial role in stabilizing the catalyst and influencing the efficiency and selectivity of these reactions.

Interactive Data Table: Mechanistic Overview of Key Reactions

Reaction TypeKey Mechanistic StepsIntermediate SpeciesFactors Influencing Reactivity
Electrophilic Aromatic Substitution 1. Attack by electrophile2. Formation of sigma complex3. DeprotonationWheland intermediate (carbocation)- Activating -OH group at C4- Directing effect of indole nitrogen- Nature of the electrophile
Suzuki Coupling 1. Oxidative Addition2. Transmetalation3. Reductive EliminationPd(II)-aryl intermediate, Boronate complex- Ligand choice- Base strength- N-H protection
Heck Coupling 1. Oxidative Addition2. Migratory Insertion3. β-Hydride Elimination4. Reductive EliminationPd(II)-aryl intermediate, π-alkene complex- Ligand choice- Base used- Steric hindrance of alkene
Sonogashira Coupling 1. Oxidative Addition2. Transmetalation (from Cu-acetylide)3. Reductive EliminationPd(II)-aryl intermediate, Cu(I)-acetylide- Copper co-catalyst- Amine base- N-H protection
Buchwald-Hartwig Amination 1. Oxidative Addition2. Amine coordination and deprotonation3. Reductive EliminationPd(II)-amido complex- Ligand choice (often bulky phosphines)- Base strength- Steric hindrance of the amine

Nucleophilic Substitution and N-Functionalization

While the indole ring itself is generally resistant to nucleophilic aromatic substitution, the N-H proton is acidic and can be readily deprotonated by a suitable base to form an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-functionalized products.

Mechanism of N-Alkylation:

Deprotonation: A base (e.g., NaH, K2CO3) removes the proton from the nitrogen atom, generating a resonance-stabilized indolyl anion.

Nucleophilic Attack: The anionic nitrogen attacks an electrophilic carbon (e.g., of an alkyl halide), forming a new N-C bond via an SN2 mechanism.

The hydroxyl group at the C4 position can also participate in nucleophilic substitution reactions, typically after conversion into a better leaving group, such as a tosylate or triflate. However, such reactions must be carefully controlled to avoid competing reactions at other sites.

Derivatization and Chemical Functionalization of 6 Bromo 1h Indol 4 Ol

N-Functionalization Strategies of the Indole (B1671886) Nitrogen

The nitrogen atom of the indole ring, while being part of an aromatic system, possesses a lone pair of electrons and can act as a nucleophile. N-functionalization is a common strategy to introduce various substituents, which can modulate the electronic properties and steric profile of the molecule.

N-alkylation and N-acylation are fundamental transformations for the functionalization of the indole nitrogen. These reactions typically involve the deprotonation of the N-H bond followed by reaction with an electrophile.

Alkylation: The N-alkylation of indoles can be achieved using a variety of alkylating agents in the presence of a base. Common bases include sodium hydride (NaH), which irreversibly deprotonates the indole nitrogen to form a highly nucleophilic indolide anion. The choice of solvent is also crucial, with polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) being commonly employed. For instance, the reaction of an indole with an alkyl halide (R-X) in the presence of NaH in THF is a standard procedure for N-alkylation. While specific examples for 6-Bromo-1H-indol-4-ol are not detailed in the provided search results, the general principles of indole chemistry apply. The regioselectivity of alkylation (N-1 vs. C-3) can be influenced by the reaction conditions, including the base, solvent, and counter-ion. In many cases, N-alkylation is the thermodynamically favored product. beilstein-journals.org

Acylation: N-acylation introduces an acyl group onto the indole nitrogen, forming an N-acylindole. These derivatives are valuable as intermediates and are present in many biologically active molecules. beilstein-journals.org The acylation of indoles can be challenging due to the competing reactivity of the C-3 position. beilstein-journals.org However, chemoselective N-acylation can be achieved using various acylating agents such as acyl chlorides or thioesters under specific conditions. beilstein-journals.org The use of a stable acyl source like a thioester can provide a mild and efficient method for N-acylation with good functional group tolerance. beilstein-journals.org

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, NaH, THF/DMFN-Alkyl-6-bromo-1H-indol-4-ol beilstein-journals.org
N-AcylationAcyl chloride or Thioester, BaseN-Acyl-6-bromo-1H-indol-4-ol beilstein-journals.org

C-Functionalization at Diverse Positions (e.g., C-2, C-3, C-5, C-7)

The indole ring is highly susceptible to electrophilic attack, particularly at the C-3 position, due to the high electron density of the pyrrole (B145914) ring. Functionalization at other positions such as C-2, C-5, and C-7 can also be achieved through various strategies.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be utilized for the functionalization of indoles. semanticscholar.orgresearchgate.netresearchgate.netnih.gov This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. researchgate.netresearchgate.net For the functionalization of this compound, a common strategy would involve the prior formylation of the indole ring (e.g., at the C-3 position) to generate an indole-3-carbaldehyde derivative. This aldehyde can then undergo a Knoevenagel condensation with various active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate to introduce new side chains. researchgate.netresearchgate.net Microwave-assisted Knoevenagel condensations have been shown to significantly accelerate reaction rates. researchgate.netresearchgate.net

Active Methylene CompoundCatalystProductReference
MalononitrileL-proline2-((6-Bromo-4-hydroxy-1H-indol-3-yl)methylene)malononitrile researchgate.netresearchgate.net
Ethyl cyanoacetatePiperidineEthyl 2-cyano-3-(6-bromo-4-hydroxy-1H-indol-3-yl)acrylate researchgate.netresearchgate.net
Barbituric acidL-proline5-((6-Bromo-4-hydroxy-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione researchgate.netresearchgate.net

Electrophilic aromatic substitution is a cornerstone of indole chemistry, allowing for the introduction of various functional groups onto the ring system. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org

Formylation: The introduction of a formyl group (-CHO) is a valuable transformation as the resulting aldehyde can be a precursor for many other functional groups. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings like indole, typically at the C-3 position. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). More recent methods have explored the use of trimethyl orthoformate as a formylating agent catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂), which offers an efficient route to C-formylindoles. acs.org

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The nitro group is a strong electron-withdrawing group and can serve as a handle for further transformations, such as reduction to an amino group. The position of nitration on the indole ring can be influenced by the reaction conditions and the existing substituents. For this compound, nitration is expected to occur on the benzene (B151609) portion of the molecule, likely at the C-5 or C-7 positions, guided by the directing effects of the existing bromo and hydroxyl groups.

ReactionReagentsPosition of SubstitutionReference
FormylationPOCl₃, DMF (Vilsmeier-Haack)C-3 acs.org
FormylationTrimethyl orthoformate, BF₃·OEt₂C-3 acs.org
NitrationHNO₃, H₂SO₄C-5 or C-7 masterorganicchemistry.comresearchgate.net

Modern cross-coupling reactions provide powerful tools for the site-specific functionalization of halogenated heterocycles like this compound. The bromine atom at the C-6 position is a prime handle for such transformations. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds. For example, a Suzuki coupling reaction with an arylboronic acid would introduce a new aryl substituent at the C-6 position. Similarly, copper-catalyzed coupling reactions can also be utilized for the formation of C-N or C-O bonds.

Side-Chain Elaboration and Substituent Incorporation

The functional groups introduced through the reactions described above can be further modified to build more complex molecular architectures. For instance, a C-3 formyl group can be converted into a variety of other functionalities. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or used in olefination reactions like the Wittig reaction to introduce alkenyl side chains. The hydroxyl group at the C-4 position can be alkylated or acylated to introduce new ether or ester functionalities, respectively. The bromine atom at C-6, besides being a site for cross-coupling reactions, can also be a precursor for other functional groups through nucleophilic aromatic substitution under certain conditions or through metal-halogen exchange followed by reaction with an electrophile.

Synthesis of Complex Polyheterocyclic Systems Featuring the this compound Motif

The strategic placement of a bromo and a hydroxyl group on the indole scaffold endows this compound with significant synthetic potential, rendering it a valuable precursor for the construction of intricate polyheterocyclic systems. The reactivity of the indole core, coupled with the functional handles at the C4 and C6 positions, allows for a variety of cyclization strategies to build fused-ring systems with potential applications in medicinal chemistry and materials science. This section explores several key synthetic approaches that can utilize this compound or its derivatives to generate complex polyheterocyclic architectures.

Pyrano[3,4-b]indol-1-ones

One important class of polyheterocyclic compounds that can be envisioned to derive from this compound are the pyrano[3,4-b]indol-1-ones. These structures are recognized as significant heterocyclic motifs in medicinal chemistry, although their synthesis can be challenging. acs.org A powerful method for their construction involves the rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.org In this process, the carboxyl group at the C2 position of the indole ring acts as a directing group to facilitate the activation of C-H bonds, leading to the formation of the fused pyranone ring.

For the application of this methodology to this compound, a preliminary carboxylation at the C2 position would be necessary. The resulting 6-bromo-4-hydroxy-1H-indole-2-carboxylic acid could then undergo the double dehydrogenative Heck reaction with a suitable alkene. This would lead to a polyheterocyclic system incorporating the bromo and hydroxyl functionalities, which are available for further derivatization.

Product ClassSynthetic StrategyKey IntermediateReagents and Conditions
Pyrano[3,4-b]indol-1-onesRhodaelectro-catalyzed double dehydrogenative Heck reaction6-bromo-4-hydroxy-1H-indole-2-carboxylic acidAlkene, [Cp*Rh(CH₃CN)₃][SbF₆]₂, Boc-Ala-OH, ⁿBu₄NOAc, K₂HPO₄, in DMA/DMSO, constant current electrolysis

Furo[3,4-b]indol-1-ones

The fusion of a furanone ring to the indole core to form furo[3,4-b]indol-1-ones represents another avenue for creating complex polyheterocyclic systems. These compounds are valuable synthetic intermediates for natural products. unipr.it A novel and efficient route to these structures is through a palladium-catalyzed sequential process. This reaction begins with the cyclization of a 2-(hydroxypropyn-1-yl)aniline to form the indole nucleus, which is then followed by carbon monoxide insertion and a second annulation to construct the lactone ring. unipr.it

To adapt this strategy starting from this compound, one could envision a synthetic sequence wherein the indole nitrogen is protected, followed by the introduction of a hydroxypropynyl group at the C2 position. This derivatized intermediate could then be subjected to the palladium-catalyzed carbonylative cyclization to yield the desired furo[3,4-b]indol-1-one, again retaining the bromo and hydroxyl groups for further functionalization.

Product ClassSynthetic StrategyKey IntermediateReagents and Conditions
Furo[3,4-b]indol-1-onesPalladium-catalyzed sequential indolization, carbonylation, and lactonization2-(hydroxypropyn-1-yl)-6-bromo-1H-indol-4-ol derivativePdI₂, KI, CO, O₂, in a suitable solvent

Carbazoles

Carbazoles are a well-known class of nitrogen-containing heterocycles found in a wide array of natural products and pharmaceuticals. The synthesis of carbazoles from indole precursors is a common and valuable transformation. One metal-free approach involves the formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins, promoted by ammonium iodide. organic-chemistry.org This method offers high regioselectivity and is tolerant of various functional groups.

The application of this methodology to this compound would involve its reaction with a ketone and a nitroolefin in the presence of NH₄I. This would be expected to yield a highly substituted carbazole, with the bromo and hydroxyl groups of the original indole incorporated into the new polycyclic framework. Furthermore, palladium-catalyzed intramolecular C-H bond amination of N-substituted 2-aminobiphenyls is a powerful tool for carbazole synthesis. researchgate.net The bromine atom on this compound could be leveraged in a Suzuki or other cross-coupling reaction to build the necessary biaryl precursor for such a cyclization. A notable example is the synthesis of 7-Bromo-1-(6-bromo-1H-indol-3-yl)-9H-carbazole, which demonstrates the feasibility of coupling two bromoindole moieties to create a complex carbazole alkaloid. nih.gov

Product ClassSynthetic StrategyKey IntermediateReagents and Conditions
CarbazolesMetal-free [2 + 2 + 2] annulationThis compoundKetone, nitroolefin, NH₄I, heat
CarbazolesPalladium-catalyzed intramolecular C-H aminationN-substituted 2-amino-biphenyl derivative of this compoundPalladium catalyst, ligand, base

Other Fused Systems

The versatility of the indole scaffold allows for the synthesis of a variety of other fused heterocyclic systems. For instance, cyclohepta[b]indoles and furo[3,4-b]carbazoles can be synthesized from indoles through a three-component reaction with tertiary propargylic alcohols and activated alkynes under metal-free conditions. wnmc.edu.cnnih.gov The strategic use of this compound in such a reaction could lead to novel and highly functionalized polycyclic compounds.

Additionally, the synthesis of pyrazolo-fused pyrano[3,4-b]indolones has been reported, showcasing the potential for creating even more complex heterocyclic systems by combining multiple ring-forming strategies. mdpi.com The development of synthetic routes to such intricate molecules often relies on the availability of versatile building blocks like this compound, which can be elaborated and cyclized in a stepwise fashion to achieve the desired molecular architecture.

The continued exploration of new synthetic methodologies, particularly those involving transition metal catalysis and multicomponent reactions, will undoubtedly expand the utility of this compound as a key starting material for the synthesis of a diverse range of complex polyheterocyclic systems.

Advanced Spectroscopic and Computational Characterization of 6 Bromo 1h Indol 4 Ol and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. Through the application of high-field magnets and a suite of one- and two-dimensional experiments, a detailed picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Bromo-1H-indol-4-ol is expected to exhibit distinct signals corresponding to each of its aromatic and heteroatomic protons. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet in the downfield region, generally between δ 8.0 and 11.0 ppm, with its chemical shift being sensitive to solvent and concentration. The protons on the pyrrole (B145914) ring, H2 and H3, would likely resonate in the region of δ 6.5-7.5 ppm. The protons on the benzene (B151609) ring, H5 and H7, would be influenced by the electron-donating hydroxyl group at C4 and the electron-withdrawing bromine atom at C6. This would result in complex splitting patterns and chemical shifts that would need to be confirmed by 2D NMR techniques. The phenolic -OH proton would also present a signal whose chemical shift is dependent on solvent and hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Based on data for 6-bromo-1H-indole and other substituted indoles, the carbon atoms of this compound would resonate at predictable chemical shifts. rsc.orgchemicalbook.com The carbon bearing the hydroxyl group (C4) would be significantly shielded, while the carbon attached to the bromine (C6) would be deshielded. The carbons of the pyrrole ring (C2, C3, C3a) and the remaining carbons of the benzene ring (C5, C7, C7a) would exhibit chemical shifts characteristic of the indole scaffold, with slight variations due to the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-H8.0 - 11.0 (broad s)-
C2~7.0 (t)~125
C3~6.5 (t)~102
C4-OHVariable-
C4-~150
C5~6.8 (d)~110
C6-~115
C7~7.2 (d)~115
C3a-~128
C7a-~136

Note: These are estimated values and require experimental verification.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings, allowing for the tracing of the spin systems within the molecule. For instance, correlations between H2 and H3, and between the aromatic protons on the benzene ring, would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the N-H proton to C2, C3, and C7a would confirm the indole ring structure.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For derivatives with stereocenters, NOESY or ROESY can be instrumental in determining the relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₆BrNO), the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units. Data for 6-bromo-1H-indole shows prominent molecular ion peaks at m/z 195 and 197, corresponding to the two bromine isotopes. nih.gov

Interactive Data Table: Predicted HRMS Data for this compound

IonCalculated Exact MassObserved m/z (Predicted)
[M(⁷⁹Br)]⁺210.9687210.9687
[M(⁸¹Br)]⁺212.9667212.9667
[M(⁷⁹Br)+H]⁺211.9765211.9765
[M(⁸¹Br)+H]⁺213.9745213.9745

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.

N-H Stretch: A sharp to medium absorption band around 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring.

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are due to carbon-carbon double bond stretching in the aromatic system.

C-N Stretch: The C-N stretching vibration would likely appear in the 1200-1350 cm⁻¹ range.

C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ region would be attributed to the C-O stretching of the phenolic hydroxyl group.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. researchgate.net

FTIR data for the parent compound 1H-indol-4-ol is available and shows characteristic peaks that would be modified by the presence of the bromine atom in the 6-position. nih.gov

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)
N-H Stretch (Indole)3300-3500
C-H Stretch (Aromatic)3000-3100
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Phenol)1000-1260
C-Br Stretch500-600

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The indole ring system is known to be chromophoric and fluorescent. A study on 5-bromoindole (B119039) revealed absorption maxima in ethanol (B145695) at approximately 270 nm and 290 nm. core.ac.uk It is expected that this compound would exhibit similar absorption characteristics, with potential shifts in the absorption maxima due to the presence and position of the hydroxyl and bromo substituents. The hydroxyl group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands.

Fluorescence studies of indole derivatives often show emission in the ultraviolet or blue region of the electromagnetic spectrum. The fluorescence quantum yield and the position of the emission maximum are highly sensitive to the nature and position of substituents as well as the solvent polarity. core.ac.uk For synthesized derivatives of this compound, changes in the substitution pattern would be expected to modulate their photophysical properties, which could be systematically studied to understand structure-property relationships.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

While no crystal structure for this compound is currently reported, X-ray diffraction crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals of this compound or its derivatives could be grown, this technique would provide invaluable information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. The crystal structure of a complex derivative, (Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one, has been determined, showcasing the utility of this technique in confirming the connectivity and stereochemistry of indole-containing compounds. The analysis of crystal structures of related 4-hydroxyindole (B18505) derivatives would also provide insights into the expected packing and hydrogen bonding motifs. rsc.orgmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations have emerged as an indispensable tool in the field of chemistry, providing profound insights into the molecular structure, properties, and reactivity of compounds. These computational methods, particularly those based on density functional theory, allow for the detailed characterization of molecules at the atomic level, complementing and guiding experimental studies. In the context of this compound and its derivatives, quantum chemical calculations offer a powerful approach to understanding their electronic behavior and predicting their spectroscopic signatures.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study substituted indoles, providing valuable information about their stability and reactivity. rsc.org The calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to obtain optimized molecular geometries and electronic properties. researchgate.netnih.gov

The electronic structure of this compound is significantly influenced by the presence of the bromo and hydroxyl substituents on the indole ring. These groups can alter the electron density distribution across the molecule, which in turn affects its stability and reactivity. DFT calculations can quantify these effects by computing various molecular properties. For instance, the distribution of atomic charges can reveal the most electropositive and electronegative sites within the molecule, indicating potential centers for electrophilic and nucleophilic attack. researchgate.net

The stability of the molecule can be assessed through the calculation of its total energy. By comparing the total energies of different conformations or isomers, the most stable structure can be identified. Reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can also be derived from DFT calculations. nih.gov These parameters provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively, offering predictive insights into its chemical behavior.

Table 1: Predicted Reactivity Descriptors for this compound using DFT (B3LYP/6-311++G(d,p))

DescriptorPredicted ValueSignificance
Chemical Hardness (η)2.5 eVMeasures resistance to deformation or change in electron distribution.
Chemical Softness (S)0.4 eV⁻¹Reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ)4.0 eVRepresents the ability of the molecule to attract electrons.
Electrophilicity Index (ω)3.2 eVQuantifies the electrophilic nature of the molecule.

Note: The values presented in this table are representative and intended for illustrative purposes based on typical DFT calculations for similar molecules.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the spatial distribution and energy of their electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. semanticscholar.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-energy HOMO to a high-energy LUMO. christuniversity.in Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. In the case of this compound, the bromo and hydroxyl substituents can modulate the energies of the HOMO and LUMO, thereby influencing the HOMO-LUMO gap. DFT calculations are commonly used to compute these orbital energies and visualize the spatial distribution of the HOMO and LUMO. christuniversity.in This analysis can reveal the regions of the molecule that are most likely to be involved in electron transfer processes.

Table 2: Predicted Molecular Orbital Energies for this compound and a Hypothetical Derivative

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-5.8-1.34.5
6-Bromo-5-nitro-1H-indol-4-ol-6.2-2.04.2

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the effect of substituents on molecular orbital energies.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data. DFT methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions of molecules. nih.gov

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is often employed to calculate the ¹H and ¹³C chemical shifts. nih.gov These theoretical predictions can be compared with experimental spectra to assist in the assignment of signals and the structural elucidation of the compound.

In the case of IR spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. researchgate.net The calculated vibrational wavenumbers are often scaled to account for systematic errors in the theoretical methods. nih.gov This information is invaluable for assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations.

For UV-Vis spectroscopy, time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.gov These calculations can help to understand the nature of the electronic transitions, such as π → π* transitions, that are responsible for the observed absorptions. semanticscholar.org

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMRChemical shifts (ppm) for aromatic and NH protons.
¹³C NMRChemical shifts (ppm) for all carbon atoms in the molecule.
IRVibrational frequencies (cm⁻¹) for key functional groups (e.g., O-H, N-H, C-Br stretches).
UV-VisWavelength of maximum absorption (λmax in nm) and corresponding electronic transitions.

Note: This table represents the types of spectroscopic data that can be predicted through computational methods.

Advanced Mechanistic Investigations in the Chemical Transformations of 6 Bromo 1h Indol 4 Ol

Detailed Reaction Pathway Delineation and Energy Profiling

The functionalization of 6-Bromo-1H-indol-4-ol, particularly through electrophilic substitution, is a key area of interest. The inherent nucleophilicity of the indole (B1671886) ring, primarily at the C3 position, dictates the initial course of many reactions. ic.ac.ukbhu.ac.in The presence of the hydroxyl group at C4 is expected to enhance the electron density of the benzene (B151609) portion of the indole, while the bromo group at C6 withdraws electron density. These competing effects influence the regioselectivity of electrophilic attack.

Computational studies on analogous indole systems, utilizing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of such reactions. researchgate.netresearchgate.net For a representative electrophilic substitution reaction, such as nitration, the reaction pathway would likely proceed through the formation of a sigma complex (Wheland intermediate). ic.ac.uk The relative energies of the transition states leading to substitution at different positions on the indole ring determine the kinetic product.

A hypothetical energy profile for the nitration of this compound can be constructed based on data from similar systems. The reaction would proceed through a series of intermediates and transition states, with the initial attack of the electrophile being the rate-determining step in many cases.

Table 1: Hypothetical Calculated Free Energy Profile for the Nitration of this compound at the C3 Position.
StepSpeciesRelative Free Energy (kcal/mol)Description
1Reactants (this compound + NO₂⁺)0.0Initial state of the separated reactants.
2Transition State 1 (TS1)+15.2Formation of the C-N bond between the indole C3 and the electrophile.
3Sigma Complex (Intermediate)+8.5Formation of the Wheland intermediate with the electrophile attached at C3.
4Transition State 2 (TS2)+10.1Deprotonation of the C3 position to restore aromaticity.
5Product (3-Nitro-6-bromo-1H-indol-4-ol)-5.7Final aromatic product.

This energy profile illustrates that the formation of the sigma complex is an endergonic process, with the subsequent deprotonation being a lower energy barrier, leading to the thermodynamically stable product.

Transition State Characterization and Activation Energy Determination

The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. wikipedia.orgbritannica.comwikipedia.org Computational chemistry allows for the geometric and energetic characterization of these transient species. For the electrophilic substitution on this compound, the geometry of the primary transition state (TS1) would involve the partial formation of the new bond between the nucleophilic carbon of the indole and the electrophile, with a corresponding distortion of the indole ring from planarity.

The activation energy (Ea) is the energy difference between the reactants and the transition state. This value is crucial for predicting the kinetics of a reaction. Based on studies of similar indole functionalizations, the activation energies for different reaction pathways can be estimated. researchgate.net

Table 2: Hypothetical Activation Energies for Electrophilic Attack at Different Positions of this compound.
Position of AttackCalculated Activation Energy (kcal/mol)Relative Reactivity
C315.2Most Favorable
C220.5Less Favorable
C522.1Disfavored
C721.8Disfavored

These hypothetical values underscore the strong preference for electrophilic attack at the C3 position of the indole nucleus, a well-established trend in indole chemistry. bhu.ac.in The higher activation energies for attack at other positions reflect the greater disruption of the aromatic system in the corresponding transition states.

Kinetic Isotope Effects and Mechanistic Probes

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. youtube.com By replacing an atom at a reactive site with a heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or formed in the rate-determining step.

In the context of electrophilic aromatic substitution on this compound, a primary KIE would be expected if the deprotonation of the sigma complex (loss of H⁺ from C3) is the rate-determining step. However, for many electrophilic aromatic substitutions, the initial attack of the electrophile is rate-limiting, and thus a negligible KIE (kH/kD ≈ 1) is observed. youtube.com

A study of the KIE for a hypothetical bromination at the C3 position of this compound could yield the following results:

Table 3: Expected Kinetic Isotope Effects for the C3-Bromination of this compound.
Rate-Determining StepExpected kH/kDMechanistic Implication
Formation of Sigma Complex~1.0 - 1.2C-H bond cleavage is not involved in the slowest step.
Deprotonation of Sigma Complex> 2.0C-H bond cleavage is part of the rate-determining step.

Observing a significant KIE would provide strong evidence for a mechanism where the rearomatization of the indole ring is kinetically significant.

Stereochemical Course of Reactions

When reactions involving this compound lead to the formation of a new stereocenter, understanding the stereochemical course is paramount. For instance, in a catalytic asymmetric Friedel-Crafts alkylation, the approach of the electrophile to the indole face will determine the configuration of the product. nih.gov

The stereochemical outcome is often dictated by the chiral catalyst employed, which creates a chiral environment around the reactants. nih.govacs.org This environment favors one transition state over its diastereomeric counterpart, leading to an enantiomeric excess of one product.

For a hypothetical enantioselective alkylation of this compound at the C3 position with a prochiral electrophile, the stereochemical course can be influenced by the choice of a chiral catalyst.

Table 4: Influence of Hypothetical Chiral Catalysts on the Stereochemical Outcome of a C3-Alkylation Reaction.
Chiral CatalystMajor EnantiomerEnantiomeric Excess (ee)Plausible Transition State Model
(R)-BINOL-derived phosphoric acid(R)-productHighFormation of a chiral ion pair that blocks one face of the indole.
Chiral Rhodium(II) Carboxamidate(S)-productHighCoordination of the catalyst to the indole and electrophile, directing the attack from a specific face. nih.gov

The ability to control the stereochemical course of reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds.

Role of Catalysis in Reaction Mechanism Modulation

Catalysis plays a pivotal role in modulating the reaction mechanisms of transformations involving this compound. Catalysts can alter the reaction pathway, lower the activation energy, and control the regio- and stereoselectivity of a reaction. nih.govacs.orgnih.gov

In the context of cross-coupling reactions, such as a Suzuki-Miyaura coupling at the C6-bromo position, a palladium catalyst is essential. nih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The nature of the phosphine (B1218219) ligand on the palladium center can significantly influence the efficiency and selectivity of the reaction.

Furthermore, in C-H functionalization reactions, a catalyst can direct the reaction to a specific C-H bond. nih.govnih.gov For this compound, a directing group could be installed on the indole nitrogen to facilitate selective functionalization of the otherwise less reactive C7 position.

Table 5: Hypothetical Catalytic Systems for Modulating the Reactivity of this compound.
Reaction TypeCatalyst SystemRole of CatalystOutcome
Suzuki-Miyaura CouplingPd(OAc)₂ with SPhos ligandFacilitates the C-C bond formation at the C6 position.Selective formation of a 6-aryl-1H-indol-4-ol.
Directed C-H ArylationRh(III) complex with a removable directing group on N1Forms a metallacyclic intermediate to activate the C7 C-H bond.Selective C7-arylation. nih.gov
Asymmetric Hydrogenation of a C2-substituted derivativeRu-BINAP complexCreates a chiral environment for the stereoselective addition of hydrogen.Enantiomerically enriched product.

The strategic use of catalysis provides a powerful means to overcome inherent reactivity patterns and achieve desired chemical transformations with high efficiency and selectivity.

Strategic Applications of 6 Bromo 1h Indol 4 Ol As a Fundamental Building Block in Advanced Organic Synthesis

Precursor in the Rational Design and Synthesis of Diverse Heterocyclic Frameworks

The intrinsic reactivity of 6-Bromo-1H-indol-4-ol makes it an exemplary starting material for the synthesis of a wide array of diverse heterocyclic frameworks. The indole (B1671886) nucleus itself is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. nih.gov The strategic placement of the bromo and hydroxyl substituents on this core structure provides chemists with precise control over subsequent synthetic transformations.

The bromine atom at the C6 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the fusion of additional rings onto the indole core. For instance, similar bromoindoles have been utilized in the synthesis of complex structures like indolo[3,2,1-jk]carbazoles and other polyheterocyclic systems. nih.govtuwien.at A metal-free oxidative cross-coupling protocol has been successfully applied to synthesize 1-(indol-3-yl)carbazoles from bromo-indole precursors, demonstrating a pathway to create extended π-conjugated systems. nih.gov

Simultaneously, the hydroxyl group at the C4 position serves as a versatile handle for etherification, esterification, or as a directing group for cyclization reactions. actascientific.comresearchgate.net This functionality is crucial in methods like the Bischler-Möhlau reaction for synthesizing specific hydroxyindole isomers. researchgate.net The combination of these reactive sites allows for a modular approach to building complex molecules. For example, one could first perform a Sonogashira coupling at the C6-bromo position to introduce an alkyne, followed by an intramolecular cyclization involving the C4-hydroxyl group to construct a fused furan (B31954) or pyran ring system, resulting in novel tetracyclic heterocycles. This dual functionality is essential for generating libraries of complex molecules from a single, versatile precursor.

Scaffold for the Generation of Novel Chemical Entities with Modulated Properties

The this compound framework serves as an excellent scaffold for generating novel chemical entities with fine-tuned electronic, steric, and pharmacological properties. Indole derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties. mdpi.comchula.ac.th By systematically modifying the functional groups on the this compound core, medicinal chemists can explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

The modulation of properties can be achieved through several key modifications:

Substitution at the C6-Position: Replacing the bromine atom via cross-coupling reactions can introduce a variety of aryl, heteroaryl, or alkyl groups, significantly altering the molecule's size, lipophilicity, and electronic nature.

Functionalization of the C4-Hydroxyl Group: Conversion of the hydroxyl group to ethers or esters can modify the compound's solubility, hydrogen bonding capability, and metabolic stability.

Modification of the Indole Nitrogen (N1): Alkylation or acylation at the N1 position can influence the molecule's conformation and its ability to act as a hydrogen bond donor.

Functionalization at the C3-Position: The electron-rich C3 position is susceptible to electrophilic substitution, such as the Friedel-Crafts reaction, allowing for the introduction of a wide range of substituents. google.com

This multi-faceted approach allows for the creation of extensive compound libraries from a single starting scaffold. For example, derivatives of the related 6-bromo-1H-indazole have been synthesized and shown to possess notable antimicrobial and anticancer activities. researchgate.net Similarly, functionalized 4- and 6-substituted indoles have been evaluated as potent enzyme inhibitors, such as for aromatase (CYP19). nih.gov

The following interactive table showcases examples of derivatives that can be conceptually generated from the 6-bromo-indole scaffold, highlighting the potential for property modulation.

Parent Scaffold Derivative Structure Modification Type Potential Modulated Property
This compound6-Phenyl-1H-indol-4-olSuzuki Coupling at C6Enhanced π-stacking, altered lipophilicity
This compound6-Bromo-4-methoxy-1H-indoleEtherification at C4-OHIncreased metabolic stability, modified solubility
This compound6-Bromo-1-methyl-1H-indol-4-olAlkylation at N1Removal of H-bond donor, altered binding
This compound6-Bromo-3-acetyl-1H-indol-4-olFriedel-Crafts Acylation at C3Introduction of H-bond acceptor, altered electronics
This compound4-Hydroxy-1H-indole-6-carbonitrileCyanation at C6Altered electronic properties, potential as enzyme inhibitor

Integration into the Synthesis of Advanced Functional Organic Materials (e.g., for Optoelectronics)

The unique electronic properties of the indole ring system make this compound a promising building block for the synthesis of advanced functional organic materials. The indole nucleus is an electron-rich, π-conjugated system that can be readily incorporated into larger conjugated structures suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The substituents on the this compound scaffold play a critical role in tuning the electronic properties of the resulting materials. The electron-donating nature of the C4-hydroxyl group and the electron-withdrawing effect of the C6-bromo atom create an intramolecular charge-transfer character, which can be beneficial for lowering the bandgap of conjugated polymers.

Research has demonstrated that polymers and copolymers derived from indole and its halogenated analogues can exhibit significant electrical conductivity. qscience.comacs.org For example, copolymers of aniline (B41778) and 2-bromoaniline (B46623) show improved solubility while maintaining useful electrical properties. qscience.com Furthermore, electropolymerization of bromoindoles has been used to create conductive polymer films. acs.org In a relevant study, various carbazolyl-indole comonomers were synthesized from bromoindoles via Stille coupling reactions; the resulting polymers exhibited lower oxidation potentials and optical band gaps compared to their homopolymer counterparts, making them promising for various applications. tubitak.gov.tr The this compound molecule can be strategically polymerized or integrated into larger conjugated systems through its C6-bromo and other reactive positions to create materials with tailored HOMO/LUMO energy levels and charge-transport properties.

Development of Chemical Probes and Tools

The inherent fluorescence of the indole scaffold makes it an attractive core for the development of chemical probes and tools for biological imaging and sensing. mdpi.com Indole-based fluorescent probes have been designed to detect a variety of biologically relevant analytes, including reactive oxygen species (H₂O₂), metal ions (Zn²⁺), and anions (F⁻). mdpi.comnih.govspectroscopyonline.com

The general design of these probes involves coupling the indole fluorophore to a specific recognition moiety. The binding of the target analyte to the recognition site triggers a change in the photophysical properties of the indole core, leading to a detectable signal, such as a "turn-on" of fluorescence or a ratiometric shift in emission wavelength. nih.govacs.org

This compound is an ideal starting point for the synthesis of such probes.

The C4-hydroxyl group provides a convenient attachment point for analyte-responsive groups. For example, a boronate ester could be installed at this position to create a probe for hydrogen peroxide. nih.gov

The indole core acts as the signaling unit (fluorophore).

The C6-bromo atom can be used to modulate the probe's photophysical properties, such as shifting the emission wavelength towards the near-infrared (NIR) region, which is advantageous for in-vivo imaging. It also offers a site for orthogonal functionalization to attach other moieties, such as those that target specific cellular compartments like the mitochondria. acs.org

The development of such tools is critical for studying dynamic biological processes in real-time and understanding the role of various chemical species in health and disease. acs.orgnih.gov The versatility of the this compound scaffold enables the rational design of a new generation of sophisticated chemical probes.

Future Research Directions and Emerging Paradigms for 6 Bromo 1h Indol 4 Ol Chemistry

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly central to the development of new synthetic routes. For 6-Bromo-1H-indol-4-ol, future efforts will concentrate on creating processes that are not only efficient but also environmentally benign. This involves a shift away from traditional methods that may use hazardous reagents or generate significant waste.

Key research directions will include:

Catalyst-Free and Solvent-Free Reactions: Development of synthetic protocols that proceed under visible light irradiation or other catalyst-free conditions to reduce reliance on potentially toxic metal catalysts and organic solvents. openmedicinalchemistryjournal.com

Use of Greener Solvents: When solvents are necessary, the focus will be on employing water or bio-based solvents, which are more economical and eco-friendly. openmedicinalchemistryjournal.com

These sustainable approaches aim to make the synthesis of this compound derivatives more cost-effective and environmentally responsible. rsc.org

Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the synthesis of this compound. Research will focus on catalysts that offer higher selectivity, operate under milder conditions, and can be easily recovered and reused.

Emerging catalytic paradigms include:

Biocatalysts: Utilizing enzymes, such as trypsin immobilized on magnetic nanoparticles, to catalyze reactions. nih.gov These biocatalysts offer high specificity and can operate under environmentally friendly, solvent-free conditions. nih.gov

Organocatalysis: Employing small organic molecules, like L-proline, to catalyze reactions. nih.gov These catalysts are often less sensitive to air and moisture than metal-based catalysts and represent a more sustainable option. nih.gov

Nanocatalysts: Developing catalytic systems based on nanoparticles, such as L-cysteine immobilized on magnetic nanoparticles. nih.gov These catalysts combine the advantages of homogeneous and heterogeneous catalysis, offering high activity and easy separation from the reaction mixture. nih.gov

Ionic Liquids (ILs): Using ILs as catalysts, which can be immobilized on nanoparticles to create quasi-homogeneous systems. nih.gov These systems can enhance reaction rates and selectivity, often using water as a solvent. nih.gov

The table below summarizes potential catalytic systems for indole (B1671886) synthesis.

Catalyst TypeExampleKey Advantages
BiocatalystTrypsin on magnetic nanoparticlesHigh selectivity, solvent-free conditions, reusability. nih.gov
OrganocatalystL-prolineMetal-free, mild reaction conditions, regioselectivity. nih.gov
NanocatalystL-cysteine on magnetic nanoparticlesHigh efficiency, easy magnetic recovery, reusability. nih.gov
Ionic LiquidTetrabutylammonium (B224687) valinateEnvironmentally friendly, use of water as solvent, high yields. nih.gov

These advanced catalytic approaches will enable more efficient and selective synthesis of complex this compound derivatives.

Integration of Machine Learning and AI in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by providing powerful predictive tools. rjptonline.org For this compound, these technologies can accelerate the discovery of new reactions and optimize existing processes.

Applications of AI and ML in this context include:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the likely outcome, yield, and selectivity of new transformations involving the indole scaffold. rjptonline.orgeurekalert.org

Condition Optimization: Neural networks can predict the most suitable reaction conditions, including catalysts, solvents, reagents, and temperature, thereby reducing the need for extensive experimental screening. nih.govbeilstein-journals.org

De Novo Design: AI can assist in computer-aided synthesis planning (CASP), suggesting novel and efficient synthetic routes to target molecules based on the this compound core. beilstein-journals.org

Several ML algorithms are being employed to predict the results of reactions involving indoles, with Random Forest (RF), K Nearest Neighbor (KNN), and Neural Networks (NN) showing good performance. francis-press.com These models can help chemists make more informed decisions, saving time and resources in the laboratory. eurekalert.org

Machine Learning AlgorithmApplication in SynthesisReference
Random Forest (RF)Predicting energy barriers and selectivity in C-H activation of indoles. francis-press.com
Neural Networks (NN)Predicting suitable chemical context (catalyst, solvent, reagent) and temperature. nih.govfrancis-press.com
K Nearest Neighbor (KNN)Predicting reaction outcomes for indole chemistry. francis-press.com
Support Vector Regression (SVR)General reaction prediction and optimization. francis-press.com

The integration of these computational tools will significantly enhance the efficiency and innovative potential of research into this compound chemistry.

Exploration of New Chemical Space through High-Throughput Synthesis and Screening (HTS)

High-throughput synthesis (HTS) provides a platform for the rapid generation and evaluation of large libraries of compounds. This technology is instrumental in exploring the chemical space around the this compound scaffold to discover derivatives with novel properties.

Future research will leverage HTS in the following ways:

Automated Synthesis: Utilizing automated platforms with technologies like acoustic droplet ejection (ADE) to perform reactions on a nanomole scale in multi-well plates (e.g., 384-well). nih.gov This allows for the rapid synthesis of hundreds or thousands of derivatives.

Miniaturization: Miniaturized synthesis dramatically accelerates the production of diverse compound libraries while reducing the consumption of resources and the generation of waste. nih.gov

Rapid Scaffolding: HTS can be used to quickly explore various synthetic reactions and building block compatibility, enabling the efficient production of diverse drug-like scaffolds based on the 4-hydroxy indole core. nih.govonlinescientificresearch.com

In Situ Screening: The combination of HTS with miniaturized biological screening allows for the direct testing of unpurified reaction mixtures, further accelerating the discovery process. nih.gov

This approach of automated, miniaturized, and accelerated synthesis allows for a deeper exploration of chemical space than is practical with traditional methods, paving the way for the discovery of new derivatives of this compound with unique biological activities. nih.gov

In-depth Understanding of Molecular Interactions and Reactivity via Advanced Analytical Techniques

A profound understanding of the structural and electronic properties of this compound is essential for rational drug design and the development of new synthetic methods. Advanced analytical techniques provide the necessary tools to elucidate these properties at a molecular level.

Key analytical methods and their applications include:

Spectroscopic Techniques: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) are fundamental for confirming the chemical structures of newly synthesized derivatives. mdpi.com

X-ray Crystallography: This technique provides definitive information on the three-dimensional structure of molecules, including bond lengths, angles, and intermolecular interactions in the solid state. researchgate.netnih.gov

Computational Chemistry: In silico methods such as Density Functional Theory (DFT) and molecular docking studies are used to investigate electronic properties, molecular electrostatic potential (MEP), and binding interactions with biological targets. mdpi.comresearchgate.net These studies help to understand the structure-activity relationships (SAR) and guide the design of more potent compounds. mdpi.com

Analytical TechniqueApplicationInformation Gained
NMR SpectroscopyStructural ElucidationConnectivity of atoms, chemical environment. mdpi.com
High-Resolution Mass Spectrometry (HRMS)Molecular Formula ConfirmationPrecise molecular weight and elemental composition. mdpi.com
X-ray Crystallography3D Structure DeterminationSolid-state conformation, intermolecular interactions. researchgate.netnih.gov
Density Functional Theory (DFT)Electronic Structure AnalysisMolecular reactivity, electron density distribution. mdpi.com
Molecular DockingInteraction AnalysisBinding modes and affinity with biological targets. researchgate.net

By combining these advanced analytical techniques, researchers can gain a comprehensive understanding of the chemical and physical properties of this compound derivatives, facilitating the development of new materials and therapeutic agents.

Q & A

Q. Q1: What are the common synthetic routes for 6-Bromo-1H-indol-4-ol, and how can reaction conditions be optimized for yield and purity?

Answer:

  • Methodology :
    • Nucleophilic substitution : Bromination of indole precursors using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) to target the 6-position .
    • Protection/deprotection strategies : Use acetyl or tert-butyloxycarbonyl (Boc) groups to protect hydroxyl or amine functionalities during synthesis, followed by selective deprotection .
    • Chromatographic purification : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the compound. Purity (>95%) can be confirmed via HPLC .
  • Optimization : Adjust reaction temperature (e.g., 0–25°C for bromination) and stoichiometric ratios (e.g., 1:1.2 indole:NBS) to minimize side products like di-brominated derivatives .

Structural Characterization Techniques

Q. Q2: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent. Key signals include the indole NH proton (~12 ppm) and bromine-induced deshielding at C6 (~110 ppm) .
    • IR : Identify hydroxyl (3200–3500 cm⁻¹) and indole ring vibrations (1600–1450 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs for structure solution and refinement. ORTEP-3 can visualize hydrogen-bonding networks .
    • Hydrogen bonding analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to describe intermolecular interactions in the crystal lattice .

Advanced Crystallographic Challenges

Q. Q3: How can researchers resolve discrepancies in hydrogen-bonding patterns observed in different polymorphs of this compound?

Answer:

  • Methodology :
    • High-resolution SC-XRD : Compare multiple crystal forms (e.g., solvates vs. anhydrates) to identify polymorph-dependent H-bonding variations .
    • Thermal analysis (DSC/TGA) : Correlate phase transitions with changes in H-bond stability .
    • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict energetically favorable H-bond configurations .
  • Case Study : In related bromo-indoles, H-bond donor-acceptor distances vary by 0.1–0.3 Å between polymorphs, altering supramolecular architectures .

Pharmacological Data Contradictions

Q. Q4: How should researchers address conflicting bioactivity data for this compound derivatives in antimicrobial assays?

Answer:

  • Experimental Design :
    • Standardize assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols to reduce variability .
    • Control for substituent effects : Compare activity of this compound with analogs (e.g., 4-methoxy or 3-carbaldehyde derivatives) to isolate the bromo-hydroxyl group’s role .
  • Analysis :
    • Dose-response curves : Fit data to Hill equations to quantify efficacy (EC50) and cooperativity.
    • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Hydrogen Bonding in Drug Design

Q. Q5: How can hydrogen-bonding propensity of this compound inform its use in supramolecular drug delivery systems?

Answer:

  • Methodology :
    • Co-crystallization screens : Co-form the compound with pharmaceutically relevant co-formers (e.g., succinic acid) to engineer stable co-crystals .
    • Solubility studies : Measure solubility in aqueous buffers (pH 1–7.4) to assess H-bond-driven dissolution behavior .
  • Case Study : Bromo-indoles with strong O–H···N bonds exhibit enhanced thermal stability (Tdec > 200°C), making them suitable for high-temperature processing .

Analytical Challenges in Impurity Profiling

Q. Q6: What advanced chromatographic techniques can detect trace impurities in this compound synthesized via Pd-catalyzed coupling?

Answer:

  • Techniques :
    • UHPLC-MS/MS : Use C18 columns (2.1 × 50 mm, 1.7 µm) with ESI+ ionization to identify palladium catalyst residues (e.g., Pd(PPh3)4) .
    • ICP-MS : Quantify metal impurities at ppb levels.
  • Validation : Follow ICH Q3 guidelines for residual solvent analysis (e.g., DMF, THF) .

Stability and Degradation Pathways

Q. Q7: What are the dominant degradation pathways of this compound under accelerated storage conditions?

Answer:

  • Stress Testing :
    • Thermal degradation : Heat samples to 40–60°C for 4 weeks; monitor via TLC for bromine loss or hydroxyl oxidation .
    • Photodegradation : Expose to UV light (254 nm) to assess indole ring cleavage .
  • Mechanistic Insights : Oxidative degradation via hydroxyl radical attack forms quinone-like byproducts, detectable via LC-MS .

Computational Modeling Applications

Q. Q8: How can molecular docking studies predict the binding affinity of this compound derivatives with cytochrome P450 enzymes?

Answer:

  • Protocol :
    • Protein preparation : Retrieve CYP3A4 structure (PDB: 1TQN) and optimize protonation states using Schrödinger Suite .
    • Docking : Use AutoDock Vina with Lamarckian GA to simulate ligand-enzyme interactions. Key residues: Phe108 and Arg372 .
    • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
  • Validation : Compare predicted Kd values with experimental IC50 data from liver microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.